molecular formula C28H34N4O4S2 B082711 Didansyl-1,4-diaminobutane CAS No. 13285-10-4

Didansyl-1,4-diaminobutane

Cat. No. B082711
CAS RN: 13285-10-4
M. Wt: 554.7 g/mol
InChI Key: NNHHCCHSWPGUNI-UHFFFAOYSA-N
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Description

Didansyl-1,4-diaminobutane, also known as N,N’-Didansylputrescine, is a compound with the molecular formula C28H34N4O4S2 . It has a molecular weight of 554.7 g/mol .


Molecular Structure Analysis

The molecule contains a total of 75 bonds, including 41 non-H bonds, 26 multiple bonds, 11 rotatable bonds, 4 double bonds, 22 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 2 tertiary amines (aromatic), and 2 sulfonamides (thio-/dithio-) .


Physical And Chemical Properties Analysis

Didansyl-1,4-diaminobutane has a molecular weight of 554.7 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 .

Scientific Research Applications

  • Clinical Chemistry Applications : Putrescine has been studied as a potential marker of malignancy and response to chemotherapy. Assays for putrescine in urine, serum, and cerebrospinal fluid have been developed, emphasizing the compound's relevance in clinical diagnostics (Seiler, 1977).

  • Microbial Biology : In Escherichia coli, putrescine (1,4-diaminobutane) plays a role in cellular uptake processes. Studies have revealed the mechanisms of uptake and the effects of temperature and metabolic processes on the accumulation of this compound (Tabor & Tabor, 1966).

  • Material Science : Didansyl-1,4-diaminobutane is used in the synthesis of renewable polyamides. The structure and molecular dynamics of polyamides synthesized from this compound have been extensively studied, highlighting its importance in developing sustainable materials (Jasinska-Walc et al., 2012).

  • Chemical Engineering : The compound is vital in the production of biobased succinonitrile, an important precursor for polyamides. Studies on synthesizing succinonitrile from glutamic acid and glutamine have demonstrated a new route for producing biobased 1,4-diaminobutane, highlighting its industrial significance (Lammens et al., 2011).

  • Enzymatic Biosensors : Didansyl-1,4-diaminobutane has been used in the development of rapid response enzymatic biosensors. These biosensors, based on diamine oxidase immobilized on iron oxide nanoparticles, are designed for the efficient detection of putrescine, showcasing its application in analytical chemistry (Shanmugam et al., 2011).

  • Electrocatalysis : Amide-functionalized graphene with 1,4-diaminobutane has been investigated as an efficient metal-free and porous electrocatalyst for oxygen reduction in alkaline fuel cells, highlighting its potential in energy-related applications (Ahmed & Kim, 2017).

Safety And Hazards

Didansyl-1,4-diaminobutane should be handled with care. It’s recommended to avoid contact with skin and eyes, and not to breathe in the dust . It should be stored away from heat, sparks, and flame . It’s also classified as harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is fatal if inhaled .

properties

IUPAC Name

5-(dimethylamino)-N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O4S2/c1-31(2)25-15-7-13-23-21(25)11-9-17-27(23)37(33,34)29-19-5-6-20-30-38(35,36)28-18-10-12-22-24(28)14-8-16-26(22)32(3)4/h7-18,29-30H,5-6,19-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHHCCHSWPGUNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344684
Record name Didansyl-1,4-diaminobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didansyl-1,4-diaminobutane

CAS RN

13285-10-4
Record name Didansyl-1,4-diaminobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Didansyl-1,4-diamino-butane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RP Frankewich, KN Thimmaiah, WL Hinze - Analytical Chemistry, 1991 - ACS Publications
The effects of 8-cyclodextrln as well as four water-soluble 8-cyclodextrln systems, le urea-solubllized8-cyclodextrln, and the water-soluble derivatives, hydroxyethyl-8-cyclo-dextrln, 2-…
Number of citations: 123 pubs.acs.org

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